

Introduction: The Versatility of Substituted Phenylacetic Acids in Modern Research

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Compound of Interest

Compound Name: *4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid*

CAS No.: 2149589-78-4

Cat. No.: B1436930

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Substituted phenylacetic acids are a class of organic compounds that serve as pivotal building blocks in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The functionalization of the phenyl ring with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will provide an in-depth technical overview of a specific subset of these compounds: chloro-fluoro-methoxy substituted phenylacetic acids. While a specific Chemical Abstracts Service (CAS) number for **4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid** was not readily identifiable in public databases at the time of this writing, this guide will delve into the synthesis, properties, and applications of structurally related and commercially available analogs. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for understanding this important class of molecules.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identifiers and properties is fundamental to its application in research and development. The following table summarizes key information for several related chloro-fluoro-methoxy phenylacetic acids and their precursors.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Properties
4-Fluoro-3-methoxyphenylacetic acid	946713-86-6	C9H9FO3	184.17	White to yellow solid.
2-(2-Fluoro-3-methoxyphenyl)acetic acid	863645-29-8	C9H9FO3	184.16	
3-Fluoro-2-methoxyphenylacetic acid	1017778-30-1	C9H9FO3	184.16	
3-Fluoro-4-methoxyphenylacetic acid	452-14-2	C9H9FO3	184.16	Powder form.[3]
4-Chloro-2-fluoro-3-methoxyphenylboronic acid	944129-07-1	C7H7BClFO3	204.39	A key synthetic intermediate.[4]
3,5-Difluoro-4-methoxyphenylacetic acid	886498-74-4	C9H8F2O3	202.157	Solid with a melting point of 85-86°C.[5]
4-Methoxyphenylacetic acid	104-01-8	C9H10O3	166.17	A plasma metabolite and biomarker.[6][7]

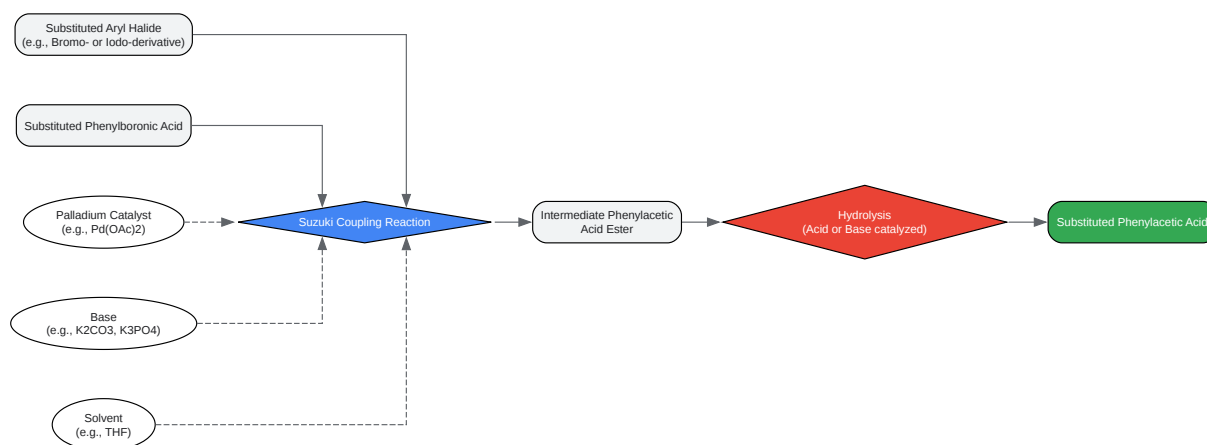
Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted phenylacetic acids often involves multi-step pathways. A common and effective method is the Palladium-catalyzed Suzuki coupling reaction, which allows for the formation of a carbon-carbon bond between a boronic acid (or its ester) and a halide.[8] The choice of catalyst, base, and solvent is critical for achieving high yields and purity.

For instance, the synthesis of a fluoro-phenylacetic acid derivative can be achieved by coupling a commercially available fluorophenylboronic acid with an appropriate bromo- or iodo-acetic acid ester, followed by hydrolysis of the ester.[8]

Illustrative Synthetic Workflow: Suzuki Coupling Approach

The following diagram outlines a generalized workflow for the synthesis of a substituted phenylacetic acid via a Suzuki coupling reaction.



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Caption: Generalized workflow for Suzuki coupling synthesis.

Experimental Protocol: Hydrolysis of a Phenylacetic Acid Ester

The final step in many synthetic routes to phenylacetic acids is the hydrolysis of the corresponding ester. The following is a representative protocol.

Objective: To hydrolyze a methyl or ethyl ester of a substituted phenylacetic acid to the corresponding carboxylic acid.

Materials:

- Substituted phenylacetic acid ester
- Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 2 M)
- Methanol or ethanol (as a co-solvent if needed)
- Hydrochloric acid (HCl) (e.g., 2 M)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Separatory funnel
- pH paper or meter

Procedure:

- **Dissolution:** Dissolve the substituted phenylacetic acid ester in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- **Saponification:** Add an excess of aqueous NaOH or KOH solution to the flask. The amount of base should be sufficient to fully hydrolyze the ester and neutralize the resulting carboxylic acid.

- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Solvent Removal:** Once the reaction is complete, remove the organic solvent (methanol or ethanol) using a rotary evaporator.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify by slowly adding HCl solution with stirring. Monitor the pH to ensure it reaches approximately 1-2. The carboxylic acid product should precipitate out of the solution.
- **Extraction:** Extract the aqueous mixture with ethyl acetate. Repeat the extraction two to three times to ensure complete recovery of the product.
- **Washing:** Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- **Concentration:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
- **Purification:** The crude product can be further purified by recrystallization or column chromatography if necessary.

Applications and Future Directions

Substituted phenylacetic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules.

- **Pharmaceuticals:** These compounds are precursors to non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and other therapeutic agents. The specific substitutions on the phenyl ring can influence the drug's potency, selectivity, and pharmacokinetic profile.
- **Agrochemicals:** They are used in the development of herbicides and pesticides.[9] For example, certain derivatives are key intermediates in the synthesis of 6-(poly-substituted

aryl)-4-aminopyridine-2-carboxylate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which have shown herbicidal activity.[9]

- Biomarkers: Some phenylacetic acid derivatives, such as 4-methoxyphenylacetic acid, have been identified as potential plasma biomarkers for the early detection of diseases like non-small cell lung cancer.[6][7]

The continued exploration of novel substitution patterns on the phenylacetic acid scaffold holds significant promise for the discovery of new and improved therapeutic agents and agrochemicals.

Safety and Handling

Substituted phenylacetic acids and their precursors should be handled with appropriate safety precautions in a well-ventilated laboratory.

- General Hazards: Many of these compounds are classified as irritants to the skin, eyes, and respiratory system.[10][11] Some may be harmful if swallowed.[12][13]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes.[10] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

Always consult the specific Safety Data Sheet (SDS) for the compound you are working with for detailed safety information.

Conclusion

While the specific compound **4,6-Dichloro-2-fluoro-3-methoxyphenylacetic acid** may not be widely documented, the broader class of chloro-fluoro-methoxy substituted phenylacetic acids represents a rich area of chemical synthesis and application. By understanding the properties, synthesis, and handling of related analogs, researchers can leverage these versatile building blocks to advance the fields of drug discovery, agrochemical development, and beyond.

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